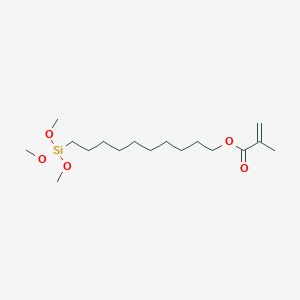
Diethyl 3-methylglutaconate
Vue d'ensemble
Description
Diethyl 3-methylglutaconate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods
Diethyl 3-methylglutaconate has been synthesized through various methods. A notable method involves an efficient two-step synthesis from ethyl 4,6-dimethyl-2-oxo pyran-5-carboxylate, yielding diethyl (Z) and (E)-3-methylglutaconates. This process provides a mixture of (Z)- and (E)-3-methylglutaconic acids from ethyl acetoacetate with good overall yield, suggesting its utility in organic synthesis (Kuchkova, Morari, & Vlad, 1993).
Biochemical Insights and Disorders
This compound and its derivatives have been studied in the context of various biochemical processes and disorders. For instance, 3-methylglutaconic aciduria, a condition characterized by elevated levels of 3-methylglutaconate and associated with metabolic disorders, has been extensively researched. Various subtypes and clinical manifestations of this disorder, such as dilated cardiomyopathy, neutropenia, and growth retardation, have been identified, shedding light on the metabolic pathways and potential therapeutic approaches (Kelley et al., 1991).
Chemical Properties and Reactions
The chemical properties of compounds related to this compound have been studied. For example, research on isomerization of N-aryl substituted diethyl 3-aminoglutaconates has provided insights into the behavior of such compounds under various conditions, including the effects of solvent polarity and temperature (Charvát, Potáček, Humpa, & Marek, 1996).
Metabolic Pathways and Mitochondrial Dysfunction
The role of this compound and related metabolites in mitochondrial dysfunction and metabolic pathways has been a key area of research. Studies have highlighted the link between 3-methylglutaconic aciduria and mitochondrial disorders, providing a deeper understanding of the metabolic pathways involved and potential diagnostic markers for such conditions (Wortmann et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
diethyl 3-methylpent-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOYUECOZRNJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=CC(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


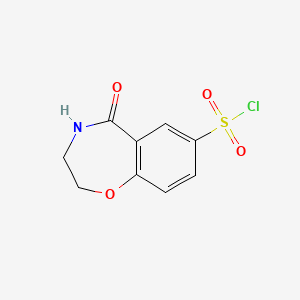
![1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane](/img/structure/B3058801.png)
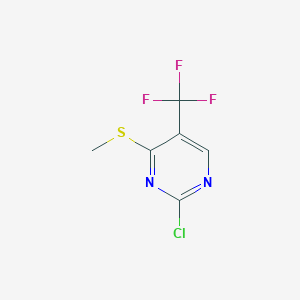
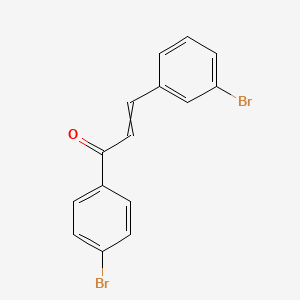
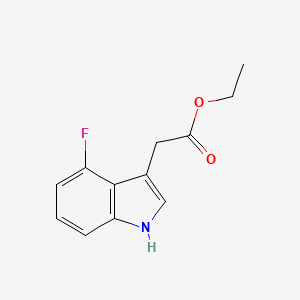
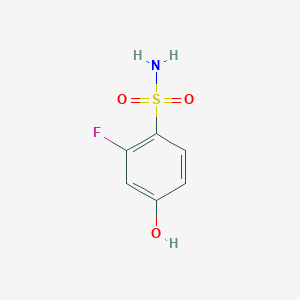
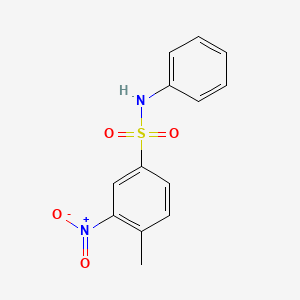
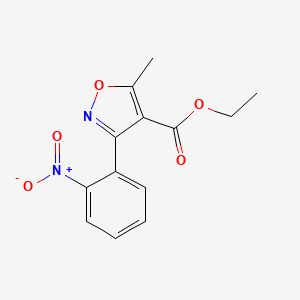
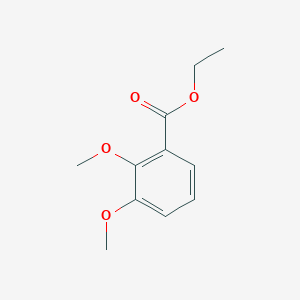
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3058818.png)

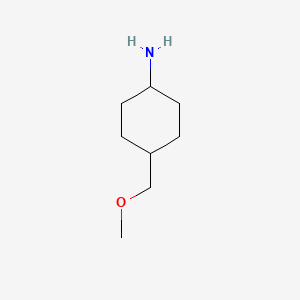
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-](/img/structure/B3058821.png)
